molecular formula C₁₆H₁₂Cl₂O B022395 Sertraline ketone CAS No. 124379-29-9

Sertraline ketone

Cat. No.: B022395
CAS No.: 124379-29-9
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-NSHDSACASA-N
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Description

Sertraline ketone, also known as (S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-one, is a key intermediate in the synthesis of sertraline, a widely used antidepressant. Sertraline is a selective serotonin reuptake inhibitor, commonly prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions.

Mechanism of Action

Target of Action

Sertraline Ketone, also known as (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one, primarily targets the serotonin reuptake transporter . This transporter is responsible for the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane .

Mode of Action

This compound selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This increase in serotonin levels can lead to improvements in mood and other symptoms of depression and anxiety disorders .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This increase in serotonin can then influence various downstream effects, such as mood regulation and anxiety reduction .

Pharmacokinetics

This compound is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . The elimination half-life of Sertraline ranges from 22-36 hours, and once-daily administration is therapeutically effective . This compound is eliminated from the body by other metabolic pathways to form a ketone and an alcohol, which are largely excreted renally as conjugates .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic activity. This increase in serotonin levels can lead to improvements in mood and other symptoms of depression and anxiety disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that individual patient factors, such as age, sex, genetic factors, and overall health status, can also influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemical Analysis

Biochemical Properties

Sertraline Ketone plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it has been associated with the bioreduction of the racemic tetralone, exhibiting excellent enantioselectivity .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to induce changes in neurotransmitter systems, such as serotonin, following chronic administration . These changes impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the presynaptic serotonin transporter, leading to changes in serotonin neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound evolve over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sertraline ketone typically involves the bioreduction of racemic tetralone using ketoreductases. This process yields a chiral alcohol precursor, which is then oxidized to the enantiopure this compound. The oxidation can be achieved using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl as an organocatalyst .

Industrial Production Methods: In industrial settings, the production of this compound often employs a chemoenzymatic approach. This method leverages the high selectivity and mild reaction conditions of biocatalysis to produce enantiopure intermediates efficiently. The process involves the use of ketoreductases for the bioreduction step and chemical oxidation for the subsequent conversion to this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sertraline ketone is primarily used as an intermediate in the synthesis of sertraline, a selective serotonin reuptake inhibitor. Its applications extend to various fields:

Comparison with Similar Compounds

    Fluoxetine: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.

    Citalopram: A selective serotonin reuptake inhibitor used for similar therapeutic purposes.

    Paroxetine: Another compound in the same class, used to treat depression and anxiety disorders.

Uniqueness: Sertraline ketone is unique due to its specific role as an intermediate in the synthesis of sertraline. The high enantioselectivity and efficiency of its production methods distinguish it from other intermediates used in the synthesis of similar compounds .

Properties

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924791
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124379-29-9
Record name (S)-4-(3,4-Dichlorophenyl)-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124379-29-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertraline ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985
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Record name 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTRALINE KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ
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Synthesis routes and methods I

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is sertraline ketone significant in the context of environmental science?

A1: [] this compound is particularly important because research indicates it resists degradation even when subjected to highly reactive systems like TAML activator/hydrogen peroxide. [] This resistance suggests it could persist in the environment and potentially contribute to the broader ecological impact of pharmaceuticals. Further research on its environmental fate, transport, and potential effects on aquatic life is crucial to fully understand the implications of sertraline use.

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